N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridinone core substituted with a methyl group at position 1 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a [2,3'-bifuran]-5-ylmethyl group, introducing a fused furan system.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-18-7-2-3-13(16(18)20)15(19)17-9-12-4-5-14(22-12)11-6-8-21-10-11/h2-8,10H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVUEYJKWXKPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 298.29 g/mol. The compound features a bifuran moiety that contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₄ |
| Molecular Weight | 298.29 g/mol |
| CAS Number | 2034490-10-1 |
Synthesis
The synthesis of this compound typically involves the reaction of bifuran derivatives with dihydropyridine precursors under controlled conditions to maximize yield and purity. The synthesis can be optimized using various methods such as microwave-assisted synthesis or traditional heating methods.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bifuran structure enhances binding affinity through π-π stacking interactions and hydrogen bonding capabilities, allowing the compound to modulate enzyme activities effectively.
Pharmacological Properties
Research indicates that compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit a range of pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : In vitro studies have shown that related compounds inhibit cell growth in various cancer cell lines, suggesting potential anticancer applications.
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity, indicating their potential use in treating inflammatory diseases.
Anticancer Activity
A study conducted by Luan et al. evaluated the anticancer properties of similar dihydropyridine derivatives. The results indicated an IC50 value ranging from 1.02 to 74.28 μM across six cancer cell lines, demonstrating the potential efficacy of this class of compounds in cancer therapy .
Antimicrobial Testing
In another study focusing on the antimicrobial effects of related compounds, it was found that certain derivatives exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results highlighted the importance of structural modifications in enhancing antimicrobial potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related dihydropyridinone derivatives. Below is a comparative analysis based on the evidence provided:
Structural and Functional Comparison
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups : The bifuran group in the target compound may confer distinct electronic properties compared to the methanesulfonyl and trifluoromethyl groups in the elastase inhibitor. These differences could influence binding kinetics and metabolic stability .
Hydrophobic Interactions : The trifluoromethylphenyl group in the elastase inhibitor enhances hydrophobic binding to enzyme pockets, while the bifuran system in the target compound may prioritize aromatic stacking interactions.
Potency and Selectivity: The elastase inhibitor’s IC₅₀ of 2.4 nM underscores the importance of sulfonyl and pyrazolyl substituents in achieving high potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
